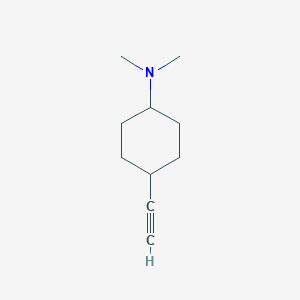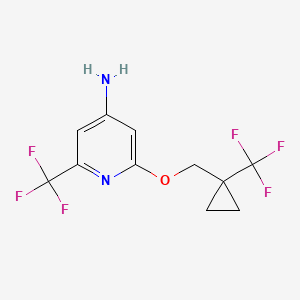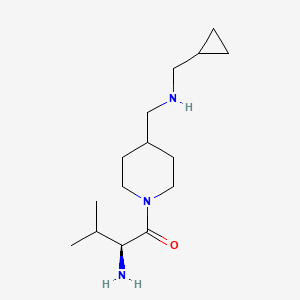![molecular formula C16H11BO3 B11756008 Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
Naphtho[2,1-b]benzofuran-10-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 10-naphto[2,1-b]benzofuranylboronique est un composé organoboronique de formule moléculaire C₁₆H₁₁BO₃. Ce composé fait partie de la famille des benzofuranes, connue pour ses diverses activités biologiques et ses applications dans divers domaines de la science et de l’industrie. La structure de l’acide 10-naphto[2,1-b]benzofuranylboronique est constituée d’un cycle naphtalène fusionné à un cycle benzofurane, avec un groupe acide boronique attaché en position 10.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 10-naphto[2,1-b]benzofuranylboronique implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Bromination : Le 10-bromonaphtalène[2,1-b]benzofurane est préparé par bromination du naphtalène[2,1-b]benzofurane.
Lithiation : Le composé bromé est traité avec du n-butyllithium dans du tétrahydrofurane à -78°C pour former le dérivé lithium correspondant.
Borylation : Le dérivé lithium est ensuite mis à réagir avec du triméthylborate à -78°C, suivi d’un réchauffement à température ambiante.
Hydrolyse : Le mélange réactionnel est hydrolysé avec de l’acide chlorhydrique pour donner l’acide 10-naphto[2,1-b]benzofuranylboronique.
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 10-naphto[2,1-b]benzofuranylboronique sont similaires à la synthèse en laboratoire, mais sont mises à l’échelle et optimisées pour des rendements et une pureté plus élevés. Ces méthodes impliquent souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 10-naphto[2,1-b]benzofuranylboronique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction : Le composé peut être réduit pour former le dérivé borane correspondant.
Substitution : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Catalyseurs au palladium et base (par exemple, carbonate de potassium) dans un solvant organique (par exemple, toluène).
Principaux produits
Oxydation : Esters boroniques ou borates.
Réduction : Dérivés boranes.
Substitution : Composés biaryliques.
Applications de la recherche scientifique
L’acide 10-naphto[2,1-b]benzofuranylboronique a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura pour former des composés biaryliques.
Biologie : Étudié pour son potentiel comme sonde fluorescente en raison de ses propriétés structurales uniques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les cristaux liquides et les semi-conducteurs organiques.
Applications De Recherche Scientifique
Naphtho[2,1-b]benzofuran-10-ylboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
Le mécanisme d’action de l’acide 10-naphto[2,1-b]benzofuranylboronique dépend de son application. Dans les réactions de couplage croisé de Suzuki-Miyaura, le groupe acide boronique réagit avec un halogénure d’aryle en présence d’un catalyseur au palladium pour former un composé biarylique. La réaction se déroule en plusieurs étapes, notamment l’addition oxydante, la transmétallation et l’élimination réductrice.
Comparaison Avec Des Composés Similaires
L’acide 10-naphto[2,1-b]benzofuranylboronique peut être comparé à d’autres composés similaires, tels que :
Acide 10-naphto[1,2-b]benzofuranylboronique : Structure similaire mais motif de fusion d’anneau différent.
Acide 1-naphto[2,3-b]benzofuranylboronique : Position différente du groupe acide boronique.
Acide benzofuran-2-boronique : Manque le cycle naphtalène, ce qui entraîne des propriétés chimiques différentes.
Propriétés
Formule moléculaire |
C16H11BO3 |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
naphtho[2,1-b][1]benzofuran-10-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)20-14/h1-9,18-19H |
Clé InChI |
DGJCIURIYNICAM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)OC3=C2C4=CC=CC=C4C=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)


![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)

![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
